

Sting-IN-5 solubility and preparation for laboratory use

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Compound of Interest		
Compound Name:	Sting-IN-5	
Cat. No.:	B10861983	Get Quote

Application Notes and Protocols for Sting-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sting-IN-5 is a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By targeting STING, **Sting-IN-5** modulates the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the solubilization and preparation of **Sting-IN-5** for laboratory use, as well as methodologies for its application in cell-based assays to assess its biological activity.

Compound Information



Parameter	Value
Product Name	Sting-IN-5
Catalog Number	HY-152034
CAS Number	2920064-17-9
Molecular Formula	C47H67NO9S2
Molecular Weight	854.17 g/mol
Biological Activity	STING inhibitor; inhibits LPS-induced nitric oxide (NO) synthesis in macrophages with an IC50 of 1.15 μ M.

Solubility and Preparation of Stock Solutions

The solubility of **Sting-IN-5** is a critical factor for its effective use in in vitro and in vivo experiments. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous-based culture media or buffers.

Table 1: **Sting-IN-5** Solubility Data

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL (≥ 58.54 mM)
Ethanol	Insoluble
Water	Insoluble

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Weighing the Compound: Accurately weigh the desired amount of Sting-IN-5 powder using a
calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh
out 0.854 mg of Sting-IN-5.



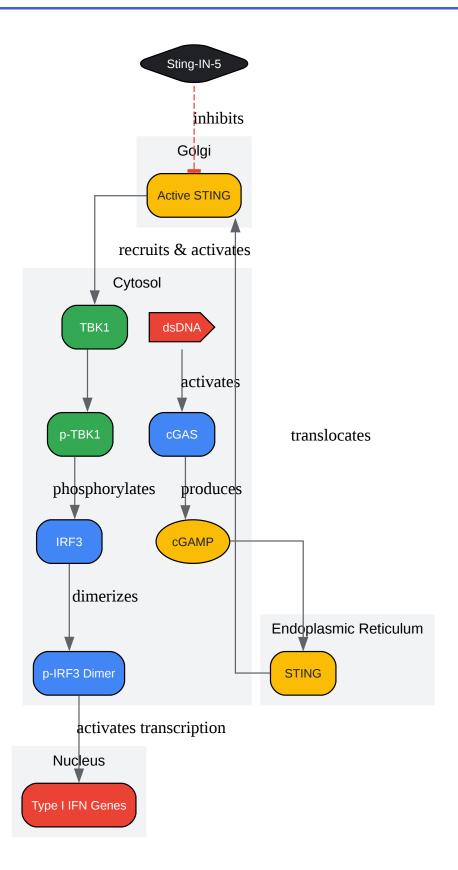
- Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the **Sting-IN-5** powder. For a 10 mM stock solution, add 100 μL of DMSO for every 0.854 mg of compound.
- Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

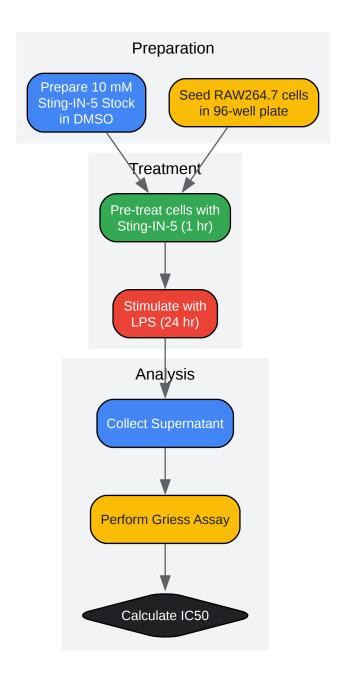
Mechanism of Action and Signaling Pathway

Sting-IN-5 functions as an inhibitor of the STING signaling pathway. The STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines. Sting-IN-5 is believed to interfere with this cascade, thereby suppressing the downstream inflammatory response.









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